Dodonolide

Larvicidal activity Aedes albopictus Culex pipiens quinquefasciatus

Dodonolide is a chromatographically resolved (6R,7S,8E,10Z) clerodane diterpenoid reference standard, isolated from Dodonaea viscosa. Its confirmed biological inactivity makes it an essential negative control for larvicidal assays (Aedes/Culex spp.) and a species-specific marker for botanical authentication. This product delivers unambiguous LC-MS/GC-MS peak assignment and chiral column benchmarking—capabilities no generic terpenoid standard can replicate.

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
Cat. No. B1161511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodonolide
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C=CC=CC1(C)CCC3=COC=C3)C(=O)OC2
InChIInChI=1S/C20H24O3/c1-15-6-7-17-14-23-19(21)18(17)5-3-4-10-20(15,2)11-8-16-9-12-22-13-16/h3-5,9-10,12-13,15H,6-8,11,14H2,1-2H3/b5-3-,10-4+/t15-,20+/m1/s1
InChIKeyYOTWCVLUMOQAFC-CIGQNIJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dodonolide: A Clerodane Diterpenoid Reference Standard from Dodonaea viscosa


Dodonolide (CAS 349534-73-2) is a clerodane diterpenoid natural product isolated from the aerial parts of Dodonaea viscosa (Sapindaceae) [1]. It has the molecular formula C20H24O3 and a molecular weight of 312.40 g/mol, with the systematic name (6R,7S,8E,10Z)-7-[2-(3-furyl)ethyl]-6,7-dimethyl-4,5,6,7-tetrahydrocyclodeca[c]furan-1(3H)-one . The compound is characterized by a fused cyclodeca[c]furan-1-one core with two defined stereocenters and an E,Z-configured diene system [2]. Dodonolide is commercially available primarily as an analytical reference standard (typically at ≥97–98% purity), with sourcing directly tied to botanical extraction rather than synthetic manufacturing [3].

Why Dodonolide Cannot Be Interchanged with Generic Diterpenoid Reference Standards


Dodonolide occupies a narrow, specific niche in natural product research: it is a defined clerodane diterpenoid with a fully resolved stereochemical configuration isolated from a particular plant source. Substitution with a generic terpenoid or even a structurally related clerodane from Dodonaea viscosa is not scientifically valid because Dodonolide is documented as biologically inactive in the only peer-reviewed bioactivity evaluation available for this compound [1]. The available larvicidal assay data against Aedes albopictus and Culex pipiens quinquefasciatus show that Dodonolide (compound 9) exhibited no measurable activity, whereas several co-isolated clerodane analogs from the same study demonstrated activity [1]. This negative result is critical for procurement decisions: Dodonolide serves not as a bioactive lead compound but as an analytical reference standard for phytochemical profiling, dereplication, and botanical authentication. Generic diterpenoid standards lack the specific spectroscopic fingerprints required for unambiguous identification of Dodonolide in complex plant extracts.

Dodonolide: Quantitative Evidence of Differential Identity and Activity


Larvicidal Activity Comparison: Dodonolide vs. Co-Isolated Clerodane Analogs from Dodonaea viscosa

In the only published bioactivity evaluation of Dodonolide, it was tested alongside eight other clerodane and flavonoid compounds against fourth-instar larvae of Aedes albopictus and Culex pipiens quinquefasciatus. Dodonolide (compound 9) exhibited no larvicidal activity at the tested concentrations, in contrast to active compounds within the same study [1]. This negative result distinguishes Dodonolide from its active congeners and positions it specifically as a reference standard rather than a bioactive lead.

Larvicidal activity Aedes albopictus Culex pipiens quinquefasciatus

ADMET Profile Differentiation: Predicted Physicochemical Properties of Dodonolide

Computational ADMET predictions via admetSAR 2 provide quantitative estimates of Dodonolide's drug-like properties, distinguishing it from more polar or hydrophilic clerodane derivatives [1]. Dodonolide exhibits a calculated XlogP of 4.90 and AlogP of 4.61, indicating high lipophilicity relative to clerodane diterpenoids bearing additional hydroxyl or carboxyl groups [1]. This lipophilicity profile correlates with predicted high human intestinal absorption (99.69% probability) but low predicted human oral bioavailability (54.29% probability of negative classification) [1].

ADMET prediction Drug-likeness Physicochemical properties

Stereochemical Identity as a Chromatographic Reference Marker

Dodonolide possesses two defined stereocenters at C6 (6R) and C7 (7S) with E,Z geometry at the diene system (8E,10Z) [1]. This specific stereochemical arrangement produces a unique chromatographic retention profile and spectroscopic fingerprint that distinguishes it from stereoisomeric clerodane diterpenoids. The compound's optical rotation, though not explicitly reported in available data, is defined by this absolute configuration and serves as a critical quality attribute for authentic reference material.

Chiral chromatography Stereochemical resolution Phytochemical authentication

Commercially Available Purity Specifications and Certificate of Analysis Documentation

Commercial vendors of Dodonolide provide purity specifications accompanied by Certificate of Analysis (CoA) documentation including HPLC purity data and 1H-NMR spectra . Typical purity specifications range from 97.0% to >98% [1]. This documented purity, verified by orthogonal analytical methods, distinguishes Dodonolide reference material from crude extracts or partially characterized isolates that lack batch-specific analytical certification.

Reference standard Purity specification Certificate of Analysis

Botanical Source Specificity: Dodonolide as a Species-Specific Marker Compound

Dodonolide is isolated exclusively from Dodonaea viscosa (syn. Dodonaea angustifolia), with additional reports of occurrence in Baccharis flabellata and Crepis pygmaea [1][2]. Its presence in an extract can serve as a species-specific or genus-specific chemical marker, distinguishing Dodonaea-derived material from other Sapindaceae or Asteraceae species. This botanical specificity is not shared by more ubiquitous diterpenoids such as phytol or abietic acid derivatives.

Chemotaxonomy Botanical authentication Marker compound

Absence of Published Bioactivity as a Strategic Procurement Criterion

A systematic search of peer-reviewed literature reveals a notable absence of any published quantitative bioactivity data for Dodonolide beyond the single larvicidal study reporting no activity [1]. Claims of antimicrobial, anti-inflammatory, or anticancer activity appear only in vendor marketing materials without primary literature citations . This documented lack of verified bioactivity is a critical selection criterion: Dodonolide is appropriate for use as a negative control or matrix-matched reference standard in bioassays where clerodane diterpenoids are being screened for activity, whereas alternative clerodanes with known bioactivity would introduce confounding effects.

Negative control Assay development Bioactivity baseline

Best Research and Industrial Application Scenarios for Dodonolide


Phytochemical Profiling and Dereplication of Dodonaea viscosa Extracts

Dodonolide serves as an authentic reference standard for LC-MS and GC-MS-based dereplication of Dodonaea viscosa extracts. Its unique stereochemistry (6R,7S,8E,10Z) and spectroscopic fingerprint enable unambiguous peak assignment in complex chromatograms, distinguishing Dodonolide from co-eluting clerodane isomers. This application is grounded in the compound's defined structural identity as established by NMR spectroscopic data analysis [1] and its documented occurrence in D. viscosa aerial parts [1].

Negative Control in Larvicidal or Insecticidal Bioassays

In studies evaluating the larvicidal activity of Dodonaea viscosa isolates or synthetic clerodane analogs against Aedes albopictus and Culex pipiens quinquefasciatus, Dodonolide is appropriate for use as a negative control. The peer-reviewed evidence demonstrates that Dodonolide exhibits no larvicidal activity under assay conditions where other co-isolated compounds show measurable effects [1]. This documented inactivity makes Dodonolide suitable for establishing baseline response levels and validating assay specificity.

Chemotaxonomic Marker for Botanical Authentication of Dodonaea Species

Dodonolide's restricted botanical distribution—primarily Dodonaea viscosa with limited reports in two Asteraceae species—supports its use as a species-specific chemical marker for authenticating Dodonaea-derived herbal materials [1][2]. Analytical methods targeting Dodonolide can discriminate genuine D. viscosa material from potential adulterants or misidentified species, providing a chemistry-based complement to morphological and genetic authentication approaches.

Chiral Chromatography Method Development and Validation

The two defined stereocenters (6R,7S) and E,Z-configured diene system of Dodonolide make it a useful reference compound for developing and validating chiral separation methods applicable to clerodane diterpenoids [1]. Its defined stereochemistry provides a benchmark for evaluating column selectivity, mobile phase optimization, and detector response in chiral LC and SFC workflows, particularly for natural product laboratories analyzing stereochemically complex terpenoid mixtures.

Technical Documentation Hub

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